REACTION_SMILES
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[CH3:16][N:17]([CH3:18])[c:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1.[CH3:9][C:10](=[O:11])[O:12][C:13](=[O:14])[CH3:15].[NH2:1][CH2:2][c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1.[cH:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1>>[NH:1]([CH2:2][c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1)[C:10]([CH3:9])=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)NCc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |